(R)-3-[2-[cis-4-(6-Fluoro-4-quinolyl)cyclohexyl]acetyl]-4-phenyl-2-oxazolidinone
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Overview
Description
®-3-[2-[cis-4-(6-Fluoro-4-quinolyl)cyclohexyl]acetyl]-4-phenyl-2-oxazolidinone is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a quinoline moiety, a cyclohexyl ring, and an oxazolidinone ring, making it a subject of interest in medicinal chemistry and synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-[2-[cis-4-(6-Fluoro-4-quinolyl)cyclohexyl]acetyl]-4-phenyl-2-oxazolidinone typically involves multiple steps, including the formation of the quinoline and cyclohexyl intermediates, followed by their coupling and subsequent formation of the oxazolidinone ring. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions and can be optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions
®-3-[2-[cis-4-(6-Fluoro-4-quinolyl)cyclohexyl]acetyl]-4-phenyl-2-oxazolidinone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional functional groups, while reduction may produce more saturated analogs of the original compound.
Scientific Research Applications
®-3-[2-[cis-4-(6-Fluoro-4-quinolyl)cyclohexyl]acetyl]-4-phenyl-2-oxazolidinone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: The compound can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ®-3-[2-[cis-4-(6-Fluoro-4-quinolyl)cyclohexyl]acetyl]-4-phenyl-2-oxazolidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety is known to interact with nucleic acids and proteins, potentially affecting their function. The cyclohexyl and oxazolidinone rings may contribute to the compound’s binding affinity and specificity, influencing its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
®-N-(4-Chlorophenyl)-2-(cis-4-(6-fluoroquinolin-4-yl)cyclohexyl)propanamide: This compound shares the quinoline and cyclohexyl moieties but differs in the presence of a propanamide group.
Di-tert-butyl 2-[[cis-4-(6-Fluoro-4-quinolyl)cyclohexyl]methyl]malonate: This compound also contains the quinoline and cyclohexyl moieties but includes a malonate ester group
Uniqueness
®-3-[2-[cis-4-(6-Fluoro-4-quinolyl)cyclohexyl]acetyl]-4-phenyl-2-oxazolidinone is unique due to the presence of the oxazolidinone ring, which imparts specific chemical and biological properties
Properties
Molecular Formula |
C26H25FN2O3 |
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Molecular Weight |
432.5 g/mol |
IUPAC Name |
3-[2-[4-(6-fluoroquinolin-4-yl)cyclohexyl]acetyl]-4-phenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C26H25FN2O3/c27-20-10-11-23-22(15-20)21(12-13-28-23)18-8-6-17(7-9-18)14-25(30)29-24(16-32-26(29)31)19-4-2-1-3-5-19/h1-5,10-13,15,17-18,24H,6-9,14,16H2 |
InChI Key |
YPCHPGLGWGZWCT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CC(=O)N2C(COC2=O)C3=CC=CC=C3)C4=C5C=C(C=CC5=NC=C4)F |
Origin of Product |
United States |
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